molecular formula C9H13NSSi B2852659 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole CAS No. 329203-85-2

2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole

Cat. No.: B2852659
CAS No.: 329203-85-2
M. Wt: 195.36
InChI Key: UKKNFAGXYOWTDR-UHFFFAOYSA-N
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Description

2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is an organic compound with the molecular formula C9H13NSSi It is characterized by the presence of a thiazole ring substituted with a methyl group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole typically involves the Sonogashira coupling reaction. This reaction is performed between 2-methyl-4-bromothiazole and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to modify the thiazole ring or the ethynyl group.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the trimethylsilyl group.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Trimethylsilyl)ethynyl]benzonitrile
  • 2-(Trimethylsilyl)ethynyl anisole
  • (4-Bromophenyl)ethynyltrimethylsilane

Uniqueness

2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is unique due to the presence of both a thiazole ring and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enhancing its utility in synthetic chemistry and material science .

Biological Activity

2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This thiazole derivative has been explored for its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cross-coupling reactions and functional group transformations. The compound can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial activity . Specifically, this compound has shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated its efficacy against pathogens like Staphylococcus aureus and Candida albicans .

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect
Candida albicansModerate activity
Escherichia coliMinimal effect

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. The mechanism involves the inhibition of key cellular pathways associated with cell survival and proliferation .

Cancer Cell Line IC50 (µM) Effect
MDA-MB-23114Apoptosis
HT-2953Cell cycle arrest
A54910Cytotoxicity

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the trimethylsilyl group may enhance lipophilicity, facilitating membrane penetration . Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against several strains compared to other derivatives, highlighting its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer activity, researchers synthesized a series of thiazole derivatives and assessed their effects on different cancer cell lines. The results showed that this compound significantly reduced cell viability in MDA-MB-231 cells through apoptosis induction mechanisms .

Properties

IUPAC Name

trimethyl-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NSSi/c1-8-10-9(7-11-8)5-6-12(2,3)4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKNFAGXYOWTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with 4-bromo-2-methylthiazole (400 mg, 2.247 mmol) and triethylamine (8 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (0.381 mL, 2.70 mmol) and purged 15 min longer. To this was added copper(I) iodide (21.39 mg, 0.112 mmol), and Pd(PPh3)2Cl2 (79 mg, 0.112 mmol). The reaction stirred at room temperature for 72 h. The reaction was diluted with ethyl acetate (16 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->6% EtOAc/Hex) gave 307 mg (70%) as a light amber oil. 1H-NMR (CDCl3, 500 MHz) δ 7.34 (s, 1H), 2.72 (s, 3H), 0.27 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 165.6, 137.0, 123.0, 98.4, 94.6, 19.3, −0.1.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.381 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
21.39 mg
Type
catalyst
Reaction Step Five
Quantity
79 mg
Type
catalyst
Reaction Step Five

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